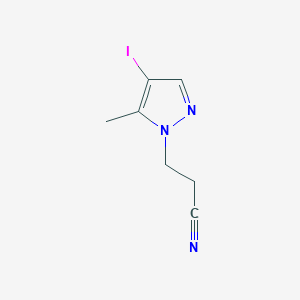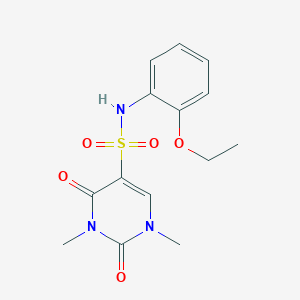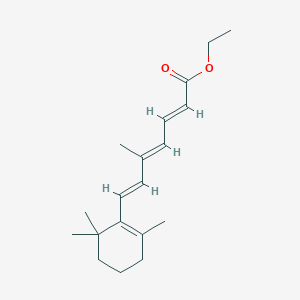
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile, also known as IMPP, is a chemical compound with the molecular formula C8H8IN3. It is a pyrazole derivative that has been studied for its potential use in scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile involves the coordination of the pyrazole nitrogen and the nitrile carbon to the copper ion. This results in the formation of a complex that exhibits fluorescence emission. The selectivity of this compound for copper ions is attributed to the size and charge of the copper ion, which allows for optimal coordination with the pyrazole nitrogen and nitrile carbon.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and does not interfere with cellular processes in biological systems. Its selective binding to copper ions makes it a useful tool for studying copper ion homeostasis in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile as a fluorescent probe is its high selectivity for copper ions. This allows for accurate monitoring of copper ion levels in biological systems. However, one limitation of using this compound is its sensitivity to pH changes, which can affect its fluorescence emission.
Direcciones Futuras
There are several future directions for the use of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile in scientific research. One potential application is its use in studying copper ion dysregulation in diseases such as Alzheimer's and Parkinson's. This compound can also be modified to improve its sensitivity and selectivity for copper ions. Additionally, this compound can be used in combination with other fluorescent probes to study multiple biological processes simultaneously.
Métodos De Síntesis
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile can be synthesized by reacting 4-iodo-5-methyl-1H-pyrazole with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile has been studied for its potential use as a fluorescent probe for the detection of copper ions in biological systems. Copper ions play an important role in various biological processes, and their dysregulation has been linked to several diseases. This compound has been shown to selectively bind to copper ions and exhibit fluorescence emission, making it a useful tool for monitoring copper ion levels in biological systems.
Propiedades
IUPAC Name |
3-(4-iodo-5-methylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3/c1-6-7(8)5-10-11(6)4-2-3-9/h5H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJOADPXVZAMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC#N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2536241.png)
![4-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2536242.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2536246.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536247.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2536248.png)


![2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2536252.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide](/img/structure/B2536257.png)
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2536258.png)

![Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2536261.png)